molecular formula C6H10Br2N2O B1520385 4-(Aminomethyl)pyridin-2-ol dihydrobromide CAS No. 1235439-27-6

4-(Aminomethyl)pyridin-2-ol dihydrobromide

Cat. No. B1520385
CAS RN: 1235439-27-6
M. Wt: 285.96 g/mol
InChI Key: RZKRKAZDYQRCJV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-(Aminomethyl)pyridin-2-ol dihydrobromide is 1S/C6H8N2O.2BrH/c7-4-5-1-2-8-6(9)3-5;;/h1-3H,4,7H2,(H,8,9);2*1H . This code can be used to generate a 2D or 3D structure of the molecule using appropriate software.


Physical And Chemical Properties Analysis

4-(Aminomethyl)pyridin-2-ol dihydrobromide is a powder at room temperature . It has a melting point of 264-265°C . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Effects on Demyelinated Axons, Synapses, and Muscle Tension

Research by Smith, Felts, and John (2000) has demonstrated that 4-amino-pyridine (4-AP), a potassium channel-blocking agent, improves symptoms in some patients with multiple sclerosis. However, its beneficial effects are attributed not only to the restoration of conduction to demyelinated axons but also to the potentiation of synaptic transmission and an increase in skeletal muscle twitch tension, suggesting applications beyond demyelination issues (Smith, Felts, & John, 2000).

Synthesis of Pyridine-based Ligands

Vermonden et al. (2003) synthesized four different 4-functionalized pyridine-based ligands with potential as terdentate ligands for metal ions, highlighting their use in coordination chemistry and materials science (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).

Organic-Inorganic Perovskites

Li, Zheng, Lin, and Lin (2007) demonstrated the synthesis of different dimensional lead bromide frameworks using aminomethyl pyridine derivatives, showing potential applications in optoelectronics and solar cells (Li, Zheng, Lin, & Lin, 2007).

Corrosion Inhibition

Research by Ansari, Quraishi, and Singh (2015) on pyridine derivatives as corrosion inhibitors for N80 steel in HCl solution illustrates the application of these compounds in materials science and engineering (Ansari, Quraishi, & Singh, 2015).

Antimicrobial Activity and Molecular Docking Studies

Elangovan, Sowrirajan, Manoj, and Kumar (2021) synthesized and characterized a novel pyridine derivative, evaluating its antimicrobial activity and molecular docking studies. This study highlights the utility of pyridine derivatives in drug discovery and pharmaceutical chemistry (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

4-(aminomethyl)-1H-pyridin-2-one;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2BrH/c7-4-5-1-2-8-6(9)3-5;;/h1-3H,4,7H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKRKAZDYQRCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)pyridin-2-ol dihydrobromide

CAS RN

1235439-27-6
Record name 4-(aminomethyl)pyridin-2-ol dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)pyridin-2-ol dihydrobromide
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